molecular formula C9H15N3O2 B12868937 Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate

Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B12868937
M. Wt: 197.23 g/mol
InChI Key: IDJLKADHSLYIDF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate precursors. . The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .

Scientific Research Applications

Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1H-pyrazole-3-carboxylate
  • Ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
  • 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide

Uniqueness

Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate stands out due to its isopropyl substitution, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets, making it a valuable compound in medicinal chemistry .

Biological Activity

Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities, including potential applications in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with an amino group at the 5-position and an ethyl ester group at the 3-position. Its molecular formula is C8H14N2O2C_8H_{14}N_2O_2 with a molecular weight of approximately 170.21 g/mol. The presence of the isopropyl substituent enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that compounds in the pyrazole class can modulate enzyme activity, particularly in kinases involved in cell cycle regulation and signal transduction pathways. For instance, studies have shown that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

1. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against several bacterial strains. In vitro studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific mechanisms remain to be fully elucidated.

2. Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of this compound, which may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). These effects suggest possible applications in treating inflammatory diseases .

3. Anticancer Properties

Several studies have explored the anticancer effects of this compound. It has been shown to induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant cytotoxicity . The mechanism involves the inhibition of CDK activity, leading to cell cycle arrest at the G2/M phase .

Case Study 1: Inhibition of CDK16

A study focusing on pyrazole-based kinase inhibitors found that derivatives similar to this compound exhibited potent inhibition of CDK16, with an EC50 value as low as 33 nM. This inhibition was associated with a decrease in cell viability in a dose-dependent manner, indicating potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against various bacterial strains, showing promising results against Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

Comparative Analysis

Compound Biological Activity IC50/EC50 Values Target
This compoundAntimicrobial, Anti-inflammatory, AnticancerIC50: ~10 µM (cancer)CDK16, COX
Ethyl 3-amino-1H-pyrazole-5-carboxylateAnticancerEC50: ~33 nMCDK16
Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylateAntibacterialIC50: ~15 µMBacterial cell wall synthesis

Properties

IUPAC Name

ethyl 5-amino-1-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-4-14-9(13)7-5-8(10)12(11-7)6(2)3/h5-6H,4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJLKADHSLYIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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